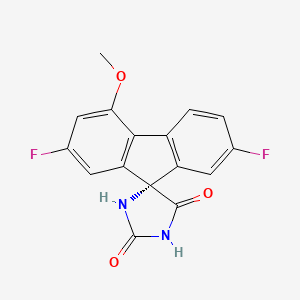

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

準備方法

AL-3803の調製には、いくつかの合成経路と反応条件が関与します。 一般的な方法の1つは、化合物をジメチルスルホキシド(DMSO)に溶解して、1ミリリットルあたり40ミリグラムの濃度の母液を生成することです . 次に、この溶液をポリエチレングリコール300(PEG300)とTween 80と混合し、脱イオン水を添加して目的の濃度を達成します . 調製方法は、さまざまな実験的用途における化合物の安定性と溶解性を確保します。

化学反応の分析

AL-3803は、酸化、還元、置換反応など、いくつかのタイプの化学反応を受けます。 これらの反応に使用される一般的な試薬には、アンモニア水、水酸化ナトリウム、およびさまざまな酸が含まれます . たとえば、この化合物はアンモニア水と反応して、水酸化アルミニウム(Al(OH)3)の白色のゼラチン状沈殿物を生成します . この反応は、この化合物の両性性を示しており、酸性条件と塩基性条件の両方で溶解します . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

AL-3803は、幅広い科学研究への応用があります。 化学では、さまざまな合成反応の試薬として、および分析技術の標準として使用されます . 生物学では、この化合物は細胞プロセスと分子相互作用に関する研究に使用されます . 医学では、AL-3803は、特に新薬の開発における潜在的な治療効果について調査されています . 工業的には、この化合物は、医薬品や特殊化学薬品を含むさまざまな製品の製剤に使用されます .

科学的研究の応用

The primary mechanism through which spiro compounds exert their biological effects is through the inhibition of aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol. This inhibition is crucial for preventing complications associated with diabetes mellitus.

Antidiabetic Effects

Research indicates that derivatives of spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione demonstrate significant inhibition of human aldose reductase compared to rat aldose reductase. This selectivity suggests a potential for enhanced efficacy in human therapeutic applications. A study published in the European Journal of Medicinal Chemistry evaluated various derivatives for their ability to inhibit aldose reductase, revealing potent inhibitory activity that positions these compounds as promising candidates for further development as antidiabetic agents .

Study on Aldose Reductase Inhibition

A notable study assessed the inhibitory effects of spiro compounds on aldose reductase. The results indicated that certain derivatives exhibited significant inhibitory activity against human aldose reductase, making them viable candidates for treating diabetic complications. The study emphasized the importance of structural modifications in enhancing biological activity .

Toxicological Profile

In investigations assessing the safety profile of these compounds, it was found that they displayed low toxicity levels in both in vitro and in vivo models. This safety profile is essential for considering clinical applications and supports further research into their therapeutic potential.

作用機序

AL-3803の作用機序には、特定の分子標的と経路との相互作用が含まれます。 この化合物は、標的タンパク質に結合してその活性を調節することにより、その効果を発揮します . この相互作用は、シグナル伝達、遺伝子発現、代謝経路などの細胞プロセスにおける変化につながる可能性があります . 関与する正確な分子標的と経路は、特定の用途と実験条件によって異なります。

類似の化合物との比較

AL-3803は、ビス(2-メトキシエトキシ)アルミニウム水素化物ナトリウム(SMEAH)やその他のアルミニウム系試薬など、他の類似の生物活性化合物と比較できます . 両方の化合物はいくつかの化学的性質を共有していますが、AL-3803は、その特定の分子構造と生物活性においてユニークです . このユニークさは、他の化合物が効果的でない可能性のある特定の研究用途に特に役立ちます。

参考文献

類似化合物との比較

AL-3803 can be compared with other similar bio-active compounds, such as sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) and other aluminum-based reagents . While both compounds share some chemical properties, AL-3803 is unique in its specific molecular structure and bioactivity . This uniqueness makes it particularly valuable for certain research applications where other compounds may not be as effective.

References

生物活性

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)- is a synthetic compound with potential therapeutic applications, particularly in the treatment of diabetes and related complications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C16H10F2N2O3

- Molecular Weight : 316.26 g/mol

- IUPAC Name : 2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione

- CAS Number : 126048-33-7

Synthesis

The synthesis of this compound involves several steps starting from halogen-substituted hydrocarbons and electropositive metals. The process includes metal displacement and hydrometallation techniques which yield the desired spiro compound .

The primary mechanism through which spiro compounds exert their biological effects is through the inhibition of aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol. Inhibition of this pathway is crucial for preventing complications associated with diabetes mellitus .

Antidiabetic Effects

Research indicates that spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives demonstrate significant inhibition of human aldose reductase compared to rat aldose reductase. This selectivity suggests a potential for enhanced efficacy in human therapeutic applications .

Study on Aldose Reductase Inhibition

A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione for their ability to inhibit aldose reductase. The results showed that certain derivatives exhibited potent inhibitory activity, making them promising candidates for further development as antidiabetic agents .

Toxicological Profile

In a separate investigation assessing the safety profile of these compounds, it was found that they displayed low toxicity levels in vitro and in vivo models. This safety profile is essential for considering clinical applications .

Data Table: Biological Activities of Spiro Compounds

特性

CAS番号 |

145555-03-9 |

|---|---|

分子式 |

C16H10F2N2O3 |

分子量 |

316.26 g/mol |

IUPAC名 |

(9S)-2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22)/t16-/m0/s1 |

InChIキー |

FYDPXVSFSSBHGW-INIZCTEOSA-N |

SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

異性体SMILES |

COC1=CC(=CC2=C1C3=C([C@@]24C(=O)NC(=O)N4)C=C(C=C3)F)F |

正規SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AL-3803; AL 3803; AL3803; (-)-AL03152; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。